

# 4-(Trifluoromethoxy)phenylboronic acid

## molecular weight

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### Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenylboronic acid

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### An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-(Trifluoromethoxy)phenylboronic acid**, a versatile reagent in modern organic synthesis. The document details its chemical properties, significant applications in research and development, and a representative experimental protocol for its most common application.

## Core Chemical Properties

**4-(Trifluoromethoxy)phenylboronic acid** is an organoboron compound valued for the unique electronic properties conferred by the trifluoromethoxy ( $-\text{OCF}_3$ ) group. This group enhances the chemical reactivity and often imparts desirable characteristics, such as increased lipophilicity and metabolic stability, to the molecules synthesized from it.<sup>[1][2]</sup>

## Physicochemical Data

The key quantitative properties of **4-(Trifluoromethoxy)phenylboronic acid** are summarized in the table below for quick reference.

Property	Value	References
Molecular Weight	205.93 g/mol	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BF <sub>3</sub> O <sub>3</sub>	[1]
CAS Number	139301-27-2	[1][3]
Melting Point	120 - 130 °C	[1]
Appearance	White to off-white powder	[1]
Synonyms	4-(Trifluoromethoxy)phenylboronic acid	[1]

## Applications in Research and Development

This reagent is a critical building block in several areas of chemical science, primarily due to its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

### Organic Synthesis

The principal application of **4-(Trifluoromethoxy)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common motifs in many complex organic molecules. The trifluoromethoxy group makes it an essential tool for introducing the trifluoromethoxyphenyl fragment into a target structure.[1][2] The stability, ease of handling, and generally low toxicity of boronic acids contribute to their widespread use.[4]

### Drug Development and Medicinal Chemistry

In drug discovery, the trifluoromethoxy substituent is highly desirable. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Consequently, **4-(Trifluoromethoxy)phenylboronic acid** serves as a key intermediate in the synthesis of pharmaceuticals for various diseases, including cancer.[1] It has been used as a reactant in the synthesis of lactate dehydrogenase inhibitors and antituberculosis drug analogs.

## Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound is employed in the development of advanced materials, such as polymers and nanomaterials, where the unique electronic properties of the trifluoromethoxy group can enhance performance.<sup>[1]</sup> It is also used in the production of fine chemicals and next-generation agrochemicals.<sup>[1]</sup>

## Core Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction, the most common application of **4-(Trifluoromethoxy)phenylboronic acid**.

### Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of **4-(Trifluoromethoxy)phenylboronic acid** with a generic aryl halide (e.g., Aryl-Br).

Materials:

- **4-(Trifluoromethoxy)phenylboronic acid**
- Aryl halide (e.g., 1-bromo-4-nitrobenzene)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>)<sup>[5]</sup>
- Base (e.g., aqueous Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or KF)<sup>[6]</sup>
- Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like Ethanol/Water)<sup>[7]</sup>
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Brine solution
- Deionized water
- Inert gas (Argon or Nitrogen)

## Equipment:

- Round-bottom flask or pressure vessel
- Magnetic stirrer and stir bar
- Condenser
- Heating mantle or oil bath
- Inert atmosphere setup (balloons or Schlenk line)
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus
- Flash column chromatography system

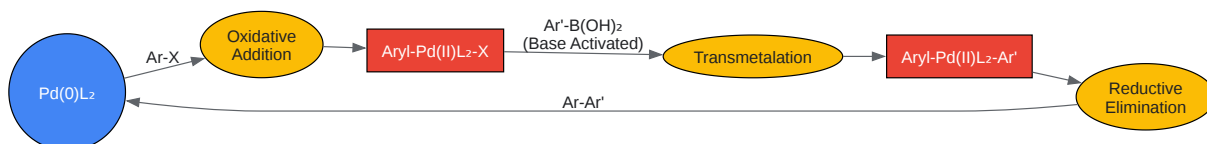
## Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add **4-(Trifluoromethoxy)phenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- **Inerting the Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.  
[5]
- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for 5 minutes. Add the palladium catalyst (0.01-0.05 equivalents) to the flask. The mixture may change color upon catalyst addition.[7]
- **Reaction:** Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[8] Transfer the contents to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . [7][8]
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure biaryl product. [8]

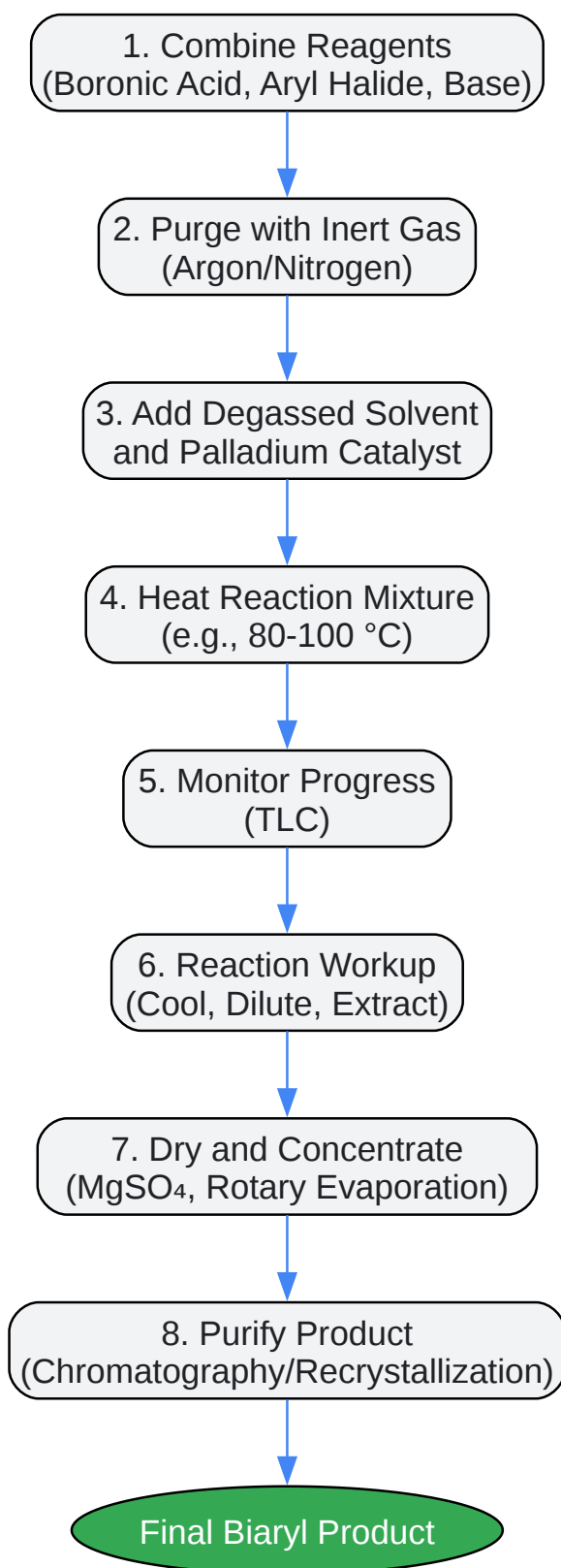
## Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental workflows involving **4-(Trifluoromethoxy)phenylboronic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

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